molecular formula C18H26BrNO5 B4001481 1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid

1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid

Cat. No.: B4001481
M. Wt: 416.3 g/mol
InChI Key: SGWBORBIRHPDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to a propyl chain, which is further connected to a piperidine ring. The oxalic acid component forms a salt with the piperidine derivative, enhancing its solubility and stability.

Scientific Research Applications

1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-methylphenol with 1-bromo-3-chloropropane in the presence of a base to form 3-(4-bromo-2-methylphenoxy)propane. This intermediate is then reacted with 4-methylpiperidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: De-brominated product.

    Substitution: New derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Bromo-2-methylphenoxy)propyl]piperazine oxalate
  • 1-[3-(4-Bromo-2-methylphenoxy)propyl]azepane

Uniqueness

1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine is unique due to its specific structural features, such as the presence of a piperidine ring and the combination of bromine and methyl groups. These features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[3-(4-bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.C2H2O4/c1-13-6-9-18(10-7-13)8-3-11-19-16-5-4-15(17)12-14(16)2;3-1(4)2(5)6/h4-5,12-13H,3,6-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWBORBIRHPDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid
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1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid
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1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid
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1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid
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